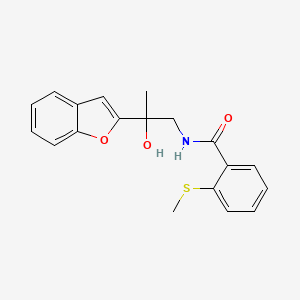

![molecular formula C26H24N2O5 B2375924 2-(6-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)己酰胺基)苯甲酸甲酯 CAS No. 438481-62-0](/img/structure/B2375924.png)

2-(6-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)己酰胺基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

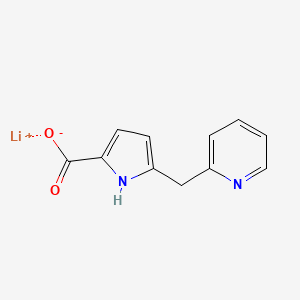

“Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate” is a chemical compound with the molecular weight of 450.4 g/mol . It is related to Alrestatin, a compound that has been developed as an aldose reductase inhibitor for the treatment of secondary complications in diabetes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds were synthesized from 1,8-naphthalimide bearing benzoic acid chloride and amino pyridine in a single step reaction with fair yield .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that the crystal structure of a similar compound, methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, is monoclinic, with a space group of P21/n . The unit cell parameters are a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, β = 96.6020(10)° .科学研究应用

Chemosensor Systems

The compound is used in the development of new chemosensor systems of the benzo-[de]isoquinoline-1,3-dione series . These systems are highly effective fluorescent chemosensors for various cations . The compound’s derivatives exhibit high chemosensor selectivity in the determination of anions .

Synthesis of Derivatives

The compound is used in the synthesis of new derivatives of the benzo [de]isoquinoline-1,3-dione system . The derivatives are synthesized by the reaction of 2-benzyl-6-bromobenzo [de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Analgesic Properties

The compound and its analogs modified in the benzene moiety of the molecule have been found to have analgesic properties . Modification of the benzene moiety of the molecule can be used as a method for enhancing the analgesic properties of the class of compounds studied .

Anti-inflammatory Effects

Some of the compound’s derivatives have shown weak anti-inflammatory effects . These effects were observed in pharmacological tests carried out on the model of a carrageenan edema .

Salt Formation

The compound is used in the study of salt formation . It has been proven that salt formation first passes through the cyclic sulfamide group and only then through the 4-hydroxyl group, and is always accompanied by a significant conformational rearrangement of the molecule .

Solubility Studies

The compound is used in the study of solubility and its relationship with biological effect . A comparative analysis of the analgesic activity of the initial esters and their mono- and diammonium salts showed that the common belief about a direct relationship between the solubility of a substance and the level of its biological effect is not always true .

作用机制

Target of Action

It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized and used as chemosensor systems . These systems are known to exhibit high selectivity in the determination of anions .

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This effect involves the transfer of an electron from a donor molecule to an acceptor molecule, which is induced by the absorption of light .

Pharmacokinetics

It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of similar molecules .

Result of Action

It is known that similar molecules have high electron affinity values as confirmed by cyclic voltammetry measurements .

Action Environment

It is known that similar molecules have strong π–π stacking with different stacking arrangements .

属性

IUPAC Name |

methyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-33-26(32)18-11-4-5-14-21(18)27-22(29)15-3-2-6-16-28-24(30)19-12-7-9-17-10-8-13-20(23(17)19)25(28)31/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZGFWJFPYCQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)

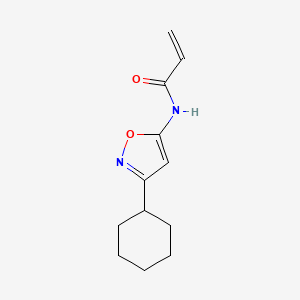

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)